molecular formula C11H16N2O3 B1399935 4-amino-2-(2-methoxyethoxy)-N-methylbenzamide CAS No. 1340427-29-3

4-amino-2-(2-methoxyethoxy)-N-methylbenzamide

Cat. No. B1399935
CAS RN: 1340427-29-3
M. Wt: 224.26 g/mol
InChI Key: XBCMXLLCEWXANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(2-methoxyethoxy)-N-methylbenzamide , also known by its chemical formula C₁₇H₂₀N₂O₃ , is a fascinating compound with diverse applications in scientific research. Its unique structure allows for exploration in drug development, material science, and organic synthesis .

Scientific Research Applications

Pharmacological Interaction Studies

  • Pharmacokinetic Interactions : A study on the pharmacological interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and Paroxetine highlights the importance of understanding how different substances interact pharmacodynamically and pharmacokinetically within the human body. This research has implications for drug development and safety in clinical pharmacology (Farré et al., 2007).

Diagnostic and Therapeutic Applications

  • Cancer Therapy and Diagnostics : Clinical trials and pharmacokinetic studies of new compounds like TZT-1027, a cytotoxic agent derived from dolastatin 10 for treating advanced solid tumors, demonstrate the potential of novel molecules in oncology. These studies are critical for developing new cancer therapies (de Jonge et al., 2005).

  • Neurological Disorder Research : Research on conditions like aromatic L-amino acid decarboxylase (AADC) deficiency sheds light on the biochemical and molecular underpinnings of neurological disorders. Such studies are crucial for developing targeted treatments and improving diagnostic methods (Brun et al., 2010).

Radiopharmaceuticals and Imaging

  • Biodistribution and Dosimetry : Studies on the biodistribution and radiation dosimetry of radiolabeled compounds, like 11C-raclopride, provide essential data for the safe and effective use of PET imaging in diagnosing and researching various diseases, including neurological conditions (Slifstein et al., 2006).

Toxicology and Safety Studies

  • Toxicological Analysis : Investigations into the toxicological profiles of synthetic compounds, such as the analysis of meperidine analogues and their effects on the central nervous system, contribute to our understanding of substance abuse and its long-term consequences on health (Davis et al., 1979).

properties

IUPAC Name

4-amino-2-(2-methoxyethoxy)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13-11(14)9-4-3-8(12)7-10(9)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCMXLLCEWXANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(2-methoxyethoxy)-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.